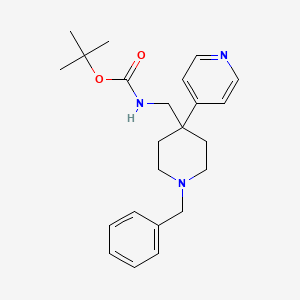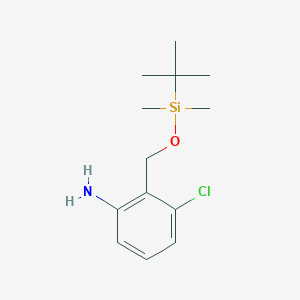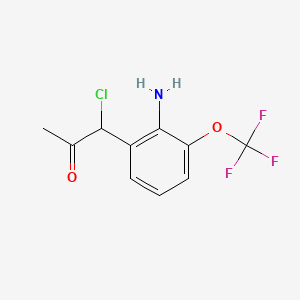
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethoxy group, which is known for its unique electronic properties, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one typically involves several steps. One common method includes the reaction of 2-amino-3-(trifluoromethoxy)benzaldehyde with chloroacetone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .
Analyse Des Réactions Chimiques
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively . This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(2-Amino-3-(trifluoromethoxy)phenyl)-1-chloropropan-2-one stands out due to its trifluoromethoxy group, which imparts unique electronic properties. Similar compounds include:
1-(2-Amino-3-methoxyphenyl)-1-chloropropan-2-one: Lacks the trifluoromethoxy group, resulting in different reactivity and binding properties.
1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one: The trifluoromethyl group provides different steric and electronic effects compared to the trifluoromethoxy group.
These differences highlight the uniqueness of this compound and its potential for various applications.
Propriétés
Formule moléculaire |
C10H9ClF3NO2 |
|---|---|
Poids moléculaire |
267.63 g/mol |
Nom IUPAC |
1-[2-amino-3-(trifluoromethoxy)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,15H2,1H3 |
Clé InChI |
CFEVCBDMXOYOMM-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)OC(F)(F)F)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


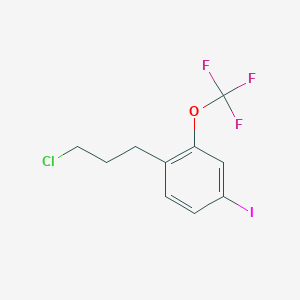
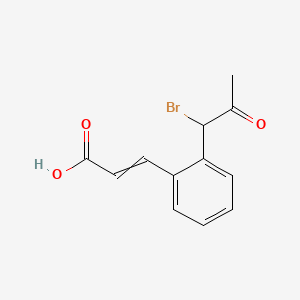
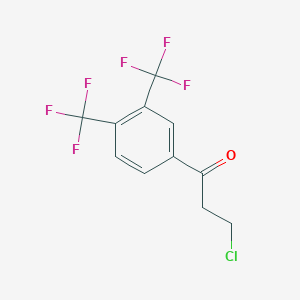
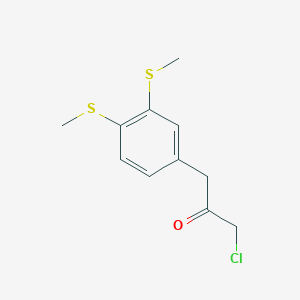
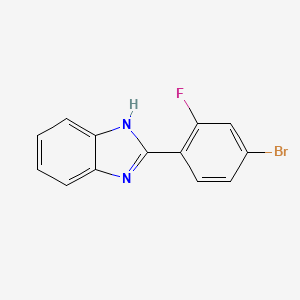
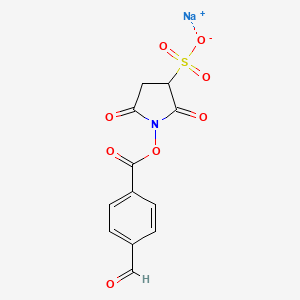
![1-[2-(Hexyloxy)ethyl]-3,3-dimethyl-2-methylidene-2,3-dihydro-1H-indole](/img/structure/B14053717.png)
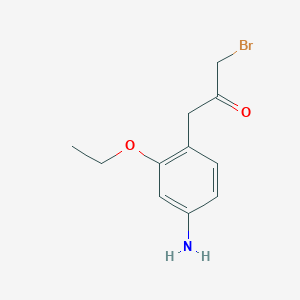
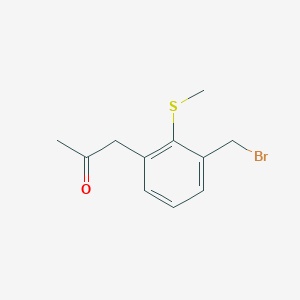
![7',8'-Dihydro-6'H-spiro[cyclobutane-1,5'-[1,3]dioxolo[4,5-G]isoquinoline]](/img/structure/B14053746.png)
![[3-(Dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium dichloride hydrochloride](/img/structure/B14053752.png)
